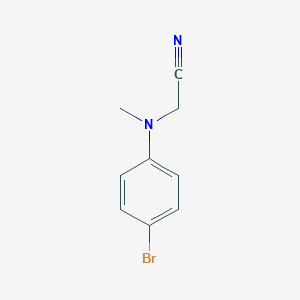
2-((4-Bromophenyl)(methyl)amino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromophenyl)(methyl)amino)acetonitrile is an organic compound with the molecular formula C9H9BrN2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a methylanilino group at the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenyl)(methyl)amino)acetonitrile typically involves the reaction of 4-bromoaniline with acetonitrile in the presence of a suitable catalyst. One common method is the copper-catalyzed cyanomethylation of 4-bromoaniline using acetonitrile as both the solvent and the cyanomethyl source . The reaction conditions often include the use of copper(II) acetate as the catalyst and heating the reaction mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Bromophenyl)(methyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylanilino group.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reaction conditions typically involve heating the mixture in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the methylanilino group.
Reduction: Reduced forms of the nitrile or methylanilino group.
Hydrolysis: Amides or carboxylic acids derived from the nitrile group.
Aplicaciones Científicas De Investigación
2-((4-Bromophenyl)(methyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromophenyl)(methyl)amino)acetonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. The methylanilino group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetonitrile: A simpler compound with a bromine atom and a nitrile group, used as a cyanoalkyl source.
4-Bromo-N-methylaniline: Lacks the nitrile group but has similar reactivity due to the bromine and methylanilino groups.
4-Bromophenylacetonitrile: Similar structure but without the methylanilino group, used in organic synthesis.
Uniqueness
2-((4-Bromophenyl)(methyl)amino)acetonitrile is unique due to the presence of both the nitrile and methylanilino groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various chemical and biological applications.
Propiedades
Número CAS |
157671-45-9 |
|---|---|
Fórmula molecular |
C9H9BrN2 |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
2-(4-bromo-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,7H2,1H3 |
Clave InChI |
RLEAQLVWFCWOOF-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)Br |
SMILES canónico |
CN(CC#N)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















